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Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease predominantly
expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a
wide range of solid tumors. Its limited expression in normal adult tissues makes it an attractive
biomarker and therapeutic target. Accurate and reliable assessment of FAP expression in
tumor biopsies is crucial for patient stratification, prognostic evaluation, and the development of
FAP-targeted therapies.

These application notes provide an overview and detailed protocols for the most common
methods used to assess FAP expression in formalin-fixed, paraffin-embedded (FFPE) tumor
biopsies: Immunohistochemistry (IHC), Quantitative Real-Time PCR (gRT-PCR), and Mass
Spectrometry (MS).

Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and localization of FAP protein
expression within the tissue architecture.

Quantitative Data Summary
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Tumor Type

Number of
Samples (n)

Percentage of
FAP-Positive
Cases

Staining
Intensity/Score

Reference

Breast Cancer

1216 (across 23

tumor types)

High prevalence

High FAP
Intensity Score
(>60)

[1]

) High FAP
Pancreatic 1216 (across 23 ) )
High prevalence Intensity Score [1]
Cancer tumor types)
(>60)
High FAP
Esophageal 1216 (across 23 ) )
High prevalence Intensity Score [1]
Cancer tumor types)

(>60)

Lung Cancer

1216 (across 23

tumor types)

High prevalence

High FAP
Intensity Score
(>60)

[1]

360 (across 16

High FAP

Colon Cancer expression in H-score =30 [2]
tumor types)
>30% of samples
High FAP
360 (across 16 o
Sarcoma expression in H-score =30 [2]
tumor types)
>30% of samples
Head and Neck High FAP
360 (across 16 o
Squamous Cell expression in H-score =30 [2]
) tumor types)
Carcinoma >30% of samples
High FAP
360 (across 16 o
Bladder Cancer expression in H-score =30 2]
tumor types)
>30% of samples
High FAP
) 360 (across 16 o
Mesothelioma expression in H-score =30 [2]
tumor types)
>30% of samples
Salivary Gland 360 (across 16 High FAP H-score =30 [2]
Cancer tumor types) expression in
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>30% of samples

Cancer of High FAP
360 (across 16 o
Unknown expression in H-score =30 [2]
] tumor types)
Primary >30% of samples

Experimental Protocol: FAP Immunohistochemistry

This protocol is a general guideline and may require optimization based on the specific
antibody and detection system used.

Materials:

FFPE tumor tissue sections (4-5 um) on charged slides
e Xylene

o Ethanol (100%, 95%, 70%)

» Deionized water

» Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

e Hydrogen peroxide solution (3%)

» Blocking buffer (e.g., 5% normal goat serum in PBS)

e Primary antibody against FAP

e Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse)
» DAB substrate kit

e Hematoxylin counterstain

¢ Mounting medium

Procedure:
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Deparaffinization and Rehydration:

o

Immerse slides in xylene (2 changes, 10 minutes each).[3]

[¢]

Immerse slides in 100% ethanol (2 changes, 5 minutes each).[3]

[¢]

Immerse slides in 95% ethanol (1 change, 3 minutes).

[e]

Immerse slides in 70% ethanol (1 change, 3 minutes).

Rinse with deionized water.

o

Antigen Retrieval:

o Immerse slides in pre-heated antigen retrieval buffer.

o Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30
minutes).[4]

o Allow slides to cool to room temperature in the buffer.

Peroxidase Blocking:

o Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous
peroxidase activity.

o Rinse with PBS (3 changes, 5 minutes each).

Blocking:

o Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified
chamber.

Primary Antibody Incubation:

o Dilute the primary anti-FAP antibody to its optimal concentration in antibody diluent.

o Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
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e Secondary Antibody Incubation:

o Rinse slides with PBS (3 changes, 5 minutes each).

o Incubate with the secondary antibody for 30-60 minutes at room temperature.
e Detection:

o Rinse slides with PBS (3 changes, 5 minutes each).

o Prepare and apply the DAB substrate solution according to the manufacturer's instructions
until the desired brown color develops.

o Stop the reaction by rinsing with deionized water.
o Counterstaining:
o Immerse slides in hematoxylin for 1-2 minutes.
o "Blue" the slides in running tap water.
e Dehydration and Mounting:
o Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).

o Clear in xylene and apply a coverslip with mounting medium.

IHC Workflow Diagram
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Figure 1. Immunohistochemistry (IHC) workflow for FAP staining.
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Quantitative Real-Time PCR (qRT-PCR)

gRT-PCR is a sensitive method to quantify FAP mRNA expression levels in tumor biopsies.

: o :

Tumor Type Method Finding Reference

Higher FAP mRNA

. expression in ACHN
Cell Carcinoma RT-gPCR [5]
cancer cells compared
(KIRC)

Kidney Renal Clear

to HK-2 normal cells.

Very high FAPa

MRNA expression in
Ovarian Cancer gRT-PCR CAFs compared to [6]

adhesive and sphere

cells.

MRNA levels can be

] Real-Time reproducibly
Colorectal Carcinoma o N [7]
Quantitative RT-PCR quantified from FFPE
samples.

Experimental Protocol: FAP qRT-PCR

Part 1: RNA Extraction from FFPE Tissue[3][8]

Materials:

FFPE tumor tissue sections (5-10 pum)

Xylene

Ethanol (100%)

RNA extraction kit for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit)

Proteinase K
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e DNase |

Procedure:

o Deparaffinization:

[¢]

Place tissue sections in a microcentrifuge tube.

[e]

Add 1 ml xylene, vortex vigorously, and centrifuge at maximum speed for 2 minutes.
Remove the supernatant.[8]

[e]

Repeat the xylene wash.

Add 1 ml of 100% ethanol, vortex, and centrifuge. Remove the supernatant.[3]

o

[¢]

Repeat the ethanol wash and air dry the pellet.[8]
» Protein Digestion:
o Resuspend the pellet in the lysis buffer provided in the Kkit.

o Add Proteinase K and incubate at the recommended temperature and time (e.g., 56°C for
15 minutes, then 80°C for 15 minutes to reverse cross-linking).

e RNA Purification:

o Follow the manufacturer's protocol for RNA binding to the column, washing, and elution.
This typically includes a DNase | treatment step to remove contaminating genomic DNA.

» RNA Quantification and Quality Control:

o Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.qg.,

NanoDrop).
Part 2: cDNA Synthesis and gRT-PCR[5][9]
Materials:

o Extracted RNA
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Reverse transcription kit

FAP-specific primers (Forward and Reverse)

Housekeeping gene primers (e.g., GAPDH, ACTB)

SYBR Green or TagMan master mix

gRT-PCR instrument

FAP Primer Sequences:

e Forward: 5-GGAAGTGCCTGTTCCAGCAATG-39]
e Reverse: 5-TGTCTGCCAGTCTTCCCTGAAG-39]
Procedure:

e cDNA Synthesis:

o Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the
manufacturer's protocol.

e (RT-PCR Reaction Setup:

o Prepare the reaction mix containing SYBR Green/TagMan master mix, forward and
reverse primers for FAP or a housekeeping gene, and cDNA template.

o Run the reaction in a qRT-PCR instrument.
e Thermal Cycling Conditions (Example):
o Initial denaturation: 95°C for 10 minutes.
o 40 cycles of:
» Denaturation: 95°C for 15 seconds.

» Annealing/Extension: 60°C for 1 minute.
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o Melting curve analysis (for SYBR Green).

o Data Analysis:
o Determine the cycle threshold (Ct) values for FAP and the housekeeping gene.

o Calculate the relative expression of FAP mRNA using the AACt method.

gRT-PCR Workflow Diagram

RNA Extraction from FFPE

'

cDNA Synthesis

'

gPCR Reaction Setup

'

gRT-PCR Amplification

'

Data Analysis (AACt)

Click to download full resolution via product page
Figure 2. gqRT-PCR workflow for FAP mRNA quantification.

Mass Spectrometry (MS)-Based Proteomics

MS-based proteomics allows for the sensitive and specific quantification of FAP protein in
tumor biopsies.
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_

Tumor Type Method Finding Reference

FAP activity and

Activity-based protein expression
Colon Cancer proteomic profiling were higher in stage [10]
and Western blot Il vs. stage Il
carcinoma.

Feasible for relative
quantification of a

Breast Cancer LC-MRM/MS ) [11]
large set of proteins

from FFPE samples.

Capable of quantifying

thousands of proteins,
Various Cancers DIA-MS including clinical [12]

biomarkers, from

FFPE biopsies.

Experimental Protocol: FAP Targeted Proteomics

Part 1: Protein Extraction from FFPE Tissue[4][13]
Materials:

e FFPE tumor tissue sections

e Xylene

» Ethanol (100%, 90%, 70%)

e Antigen retrieval buffer (e.g., Tris-HCI, pH 9.0)
 Lysis buffer (e.g., SDS-containing buffer)
 Dithiothreitol (DTT)

e lodoacetamide (IAA)
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e Trypsin

Procedure:

Deparaffinization and Rehydration:

o Similar to the IHC protocol, wash sections with xylene and a graded ethanol series.[4]

Antigen Retrieval and Lysis:

o Heat the tissue sections in an antigen retrieval buffer (e.g., 95°C for 90 minutes) to reverse
formalin cross-links.[13]

o Add lysis buffer and sonicate to further disrupt the tissue.[13]

Reduction and Alkylation:
o Reduce disulfide bonds by adding DTT and incubating.

o Alkylate cysteine residues by adding IAA and incubating in the dark.

Protein Digestion:

o Digest the proteins into peptides using trypsin overnight at 37°C.[11]

Peptide Cleanup:

o Acidify the peptide solution and desalt using a C18 spin column or similar method.
Part 2: LC-MS/MS Analysis[6][11]

Materials:

o Digested and cleaned peptides

e LC-MS/MS system (e.g., Q Exactive, Orbitrap)

e C18 analytical column
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Procedure:
e Liquid Chromatography (LC) Separation:
o Inject the peptide sample onto the LC system.

o Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a
C18 column.

e Mass Spectrometry (MS) Analysis:

o Analyze the eluted peptides using a mass spectrometer in a targeted proteomics mode
such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

o Define precursor and fragment ions specific to FAP peptides for quantification.
e Data Analysis:
o Integrate the peak areas of the FAP-specific fragment ions.

o Quantify FAP protein abundance relative to an internal standard or by comparing across
different samples.

Mass Spectrometry Workflow Diagram
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Figure 3. Mass spectrometry workflow for FAP protein quantification.

FAP Signaling Pathways in the Tumor
Microenvironment

FAP expression on CAFs influences several signaling pathways that promote tumor growth,

invasion, and immunosuppression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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